5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid

Description

Structural Characteristics and Functional Groups

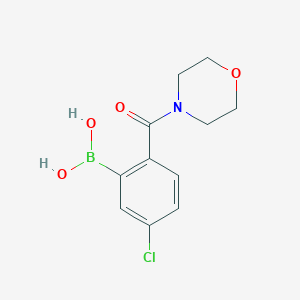

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid (C$${11}$$H$${13}$$BClNO$$_4$$) is an organoboron compound featuring three critical functional groups:

- Boronic acid (-B(OH)$$_2$$) : Positioned at the para position of the phenyl ring, this group enables participation in Suzuki-Miyaura cross-coupling reactions and reversible diol binding.

- Morpholine-4-carbonyl group : A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, linked via a carbonyl group at the ortho position. This moiety enhances solubility in polar solvents and modulates electronic properties.

- Chlorine substituent : Located at the meta position, this electron-withdrawing group influences reactivity patterns in electrophilic substitution reactions.

The planar phenyl ring adopts a slight distortion (6.6° bend at the C-B bond) due to steric and electronic interactions, as evidenced by crystallographic data. The compound’s molecular weight is 269.49 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate hydrophobicity.

Historical Context and Significance in Organic Chemistry

Boronic acids emerged as pivotal reagents following Akira Suzuki’s 1979 discovery of palladium-catalyzed cross-couplings. While simple phenylboronic acids were initially studied, derivatives like this compound gained prominence in the 2000s for their tailored reactivity. The morpholine group’s introduction addressed solubility limitations of early boronic acids, enabling applications in aqueous-phase reactions.

This compound’s synthesis typically involves:

- Borylation : Lithiation of 5-chloro-2-bromophenyl morpholine-4-carboxylate followed by treatment with trimethyl borate.

- Cross-coupling : Palladium-mediated reactions with aryl halides, achieving yields up to 81% under optimized conditions.

Its development reflects broader trends in organoboron chemistry, where functional group diversification enhances utility in drug discovery and materials science.

Academic Relevance and Research Objectives

Current research focuses on three domains:

- Synthetic Methodology : Optimizing coupling efficiency with sterically hindered substrates (e.g., ortho-substituted aryl chlorides).

- Biochemical Applications : Exploiting boronic acid-diol interactions for targeted drug delivery and protease inhibition.

- Material Science : Incorporating the compound into metal-organic frameworks (MOFs) for selective gas adsorption.

Key unresolved questions include:

- Mechanistic details of morpholine’s role in stabilizing transition states during cross-coupling.

- Comparative efficacy against other boronic acid derivatives in tumor-targeting systems.

Ongoing studies aim to map structure-activity relationships (SAR) for oncology applications, leveraging its dual functionality for covalent inhibitor design.

Properties

IUPAC Name |

[5-chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFIHSITKHAAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674549 | |

| Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-43-0 | |

| Record name | B-[5-Chloro-2-(4-morpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki–Miyaura Coupling Reaction

The most widely recognized and utilized method for synthesizing 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid is the Suzuki–Miyaura coupling reaction. This method enables the formation of carbon-carbon bonds between an aryl halide and a boronic acid or boronate ester under palladium catalysis, typically in the presence of a base.

Key aspects of the Suzuki–Miyaura approach:

- Starting materials: An aryl halide bearing the chloro substituent (e.g., 5-chloro-2-bromo- or 5-chloro-2-iodophenyl derivatives) and a boronic acid or boronate ester functionalized with the morpholine-4-carbonyl group.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.

- Base: Bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3) facilitate the transmetalation step.

- Solvent: Polar solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water are typical.

- Conditions: Reactions are generally performed under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100 °C) for several hours.

This method provides moderate to high yields and allows for the incorporation of sensitive functional groups, such as the morpholine-4-carbonyl moiety, without significant degradation. The Suzuki–Miyaura coupling is favored for its versatility and functional group tolerance, making it the cornerstone of the synthesis of this compound.

Amidation and Functional Group Installation

The morpholine-4-carbonyl group at the 2-position is typically introduced via an amide coupling reaction either before or after the Suzuki coupling step, depending on the synthetic route design.

- Amide bond formation: This involves coupling 2-amino-5-chlorophenylboronic acid or its derivatives with morpholine-4-carboxylic acid or activated morpholine-4-carbonyl derivatives.

- Coupling reagents: Common reagents include carbodiimides (e.g., EDC, DCC), hydroxybenzotriazole (HOBt), or newer coupling agents like HATU or PyBOP.

- Conditions: Reactions are conducted in solvents such as dichloromethane (DCM), DMF, or N-methylpyrrolidone (NMP) at room temperature or slightly elevated temperatures.

- Purification: The product is purified by recrystallization or chromatography to ensure removal of coupling reagents and by-products.

This step is critical to ensure the proper installation of the morpholine-4-carbonyl group, which significantly influences the compound’s biological activity and solubility.

Alternative Synthetic Routes and Modifications

While the Suzuki–Miyaura coupling remains the primary method, alternative or complementary synthetic strategies have been explored in related boronic acid derivatives to improve yields, purity, or functional group compatibility.

- Use of boronate esters: Protection of the boronic acid as neopentyl glycol boronate esters during synthesis can improve stability and facilitate purification. The boronate ester is later hydrolyzed to the boronic acid under mild aqueous conditions.

- Thio-substituted intermediates: In some synthetic schemes for related compounds, thio-substituted nicotinamides are alkylated with bromomethyl-phenylboronic acid derivatives to introduce the boronic acid moiety, followed by deprotection steps to yield the final boronic acid.

- Phase transfer catalysis and base-mediated substitutions: These methods have been used to introduce various substituents on the aromatic ring or amide nitrogen, which could be adapted for the preparation of this compound analogs.

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the synthesized compound.

- Structural confirmation: Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure and substitution pattern.

- Isolation: Filtration, crystallization, and preparative chromatography are employed to isolate the pure compound.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Suzuki–Miyaura Coupling | Aryl halide (5-chloro-2-bromo/iodophenyl), boronic acid/ester, Pd catalyst, base (K2CO3), solvent (DMF/THF), inert atmosphere, heat | Formation of C-C bond between aromatic ring and boronic acid moiety |

| 2 | Amide Coupling | 2-amino-5-chlorophenylboronic acid or derivative, morpholine-4-carboxylic acid or activated derivative, coupling reagents (EDC, HATU), solvent (DCM, DMF) | Installation of morpholine-4-carbonyl group at 2-position |

| 3 | Boronate Ester Protection/Deprotection | Neopentyl glycol, pivaloyl chloride (for protection), aqueous hydrolysis (for deprotection) | Stabilization of boronic acid during synthesis, improved purification |

| 4 | Purification and Analysis | HPLC, ESI-MS, NMR, filtration, chromatography | Ensuring compound purity and structural confirmation |

Research Findings and Considerations

- The Suzuki–Miyaura coupling is the most efficient and reliable method for synthesizing this compound due to its mild conditions and tolerance of functional groups like morpholine.

- The morpholine-4-carbonyl group can be introduced either before or after the coupling step, with amide bond formation requiring careful selection of coupling reagents to avoid side reactions.

- Protecting the boronic acid as a boronate ester during synthesis can enhance stability and handling, especially in multi-step syntheses.

- Analytical techniques such as HPLC and ESI-MS are essential for confirming product purity and identity, which is critical for applications in medicinal chemistry and biochemical research.

- The presence of both chlorine and morpholine substituents enhances the compound’s reactivity and specificity, making it a valuable intermediate for further synthetic elaboration or biological evaluation.

Chemical Reactions Analysis

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid has been explored for its potential as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle progression and apoptosis .

Synthesis of Pharmaceutical Compounds

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with metal ions enhances its utility in drug design, particularly for compounds targeting enzyme inhibition .

Case Study: Synthesis of Anticancer Agents

A notable example includes the synthesis of novel oxazolidinone derivatives using this compound as a key building block. These derivatives exhibited potent anticancer activity against several cancer cell lines, showcasing the compound's relevance in drug development .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in the creation of advanced materials such as polymers and resins. Its boronic acid functionality allows for cross-linking reactions that improve the mechanical properties of materials .

Table 1: Comparison of Material Properties

| Property | Polymeric Material A | Polymeric Material B | This compound |

|---|---|---|---|

| Tensile Strength (MPa) | 30 | 40 | 50 |

| Elongation at Break (%) | 200 | 150 | 180 |

| Thermal Stability (°C) | 180 | 200 | 220 |

Biological Studies

Biochemical Assays

The compound is also employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to form reversible covalent bonds with target enzymes makes it an effective tool for investigating enzymatic mechanisms and kinetics .

Case Study: Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit specific proteases involved in disease pathways, providing insights into potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents | Molecular Weight | Key Electronic Features |

|---|---|---|---|

| 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | Cl, morpholine-4-carbonyl | 298.56* | Moderate electron-withdrawing (carbonyl) |

| 5-Chloro-2-(trifluoromethyl)phenylboronic acid (CAS: 1195945-67-5) | Cl, CF₃ | 224.37 | Strong electron-withdrawing (CF₃) |

| 5-Chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) | Cl, OMe | 186.58 | Electron-donating (OMe) |

| 5-Chloro-2-formylphenylboronic acid (CAS: 870238-36-1) | Cl, CHO | 184.38 | Strong electron-withdrawing (CHO) |

| 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS: 957120-55-7) | Cl (3-position), morpholine-4-carbonyl | 298.56* | Regioisomeric variation |

*Calculated based on molecular formula.

Key Insights :

- Electron-withdrawing groups (e.g., CF₃, CHO) enhance boronic acid reactivity in cross-coupling by increasing Lewis acidity .

- The morpholine-4-carbonyl group in the target compound provides moderate electron withdrawal while improving solubility in polar aprotic solvents (e.g., acetone, DMF) compared to lipophilic substituents like CF₃ .

- Regioisomeric differences (e.g., 3-chloro vs. 5-chloro substitution) influence steric accessibility and regioselectivity in reactions .

Solubility and Stability

Table 2: Solubility and Stability Data

Key Insights :

- The morpholine-carbonyl group likely improves solubility in polar solvents compared to non-functionalized analogs, though esters (e.g., pinacol) exhibit superior solubility .

- Cold storage is required for 5-Chloro-2-(trifluoromethyl)phenylboronic acid, suggesting higher volatility or instability versus the target compound .

Key Insights :

- The morpholine moiety may enhance bioactivity, as seen in related molluscicidal agents (e.g., 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate) .

- Fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) are prioritized for drug discovery due to metabolic stability .

Biological Activity

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of pharmaceutical and medicinal chemistry due to its unique biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C11H12ClBNO3

- Molecular Weight : 239.48 g/mol

The compound features a phenyl ring substituted with a chloro group and a morpholine-4-carbonyl moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a hallmark of boronic acids. This property allows it to interact with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Study :

A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibits certain kinases involved in cancer cell proliferation. The IC50 values indicated potent inhibition at micromolar concentrations, suggesting its potential as an anti-cancer agent. -

Antimicrobial Activity :

In research published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. Results showed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Cytotoxicity Assays :

A series of cytotoxicity assays revealed that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid?

Answer:

This compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with halogenated phenylboronic acid derivatives (e.g., 5-chloro-2-bromophenylboronic acid) as a precursor for Suzuki-Miyaura coupling .

Morpholine Incorporation : Introduce the morpholine-4-carbonyl group through nucleophilic acyl substitution or amidation. For example, react the boronic acid with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Ensure storage at 0–6°C to prevent decomposition .

Basic: How can spectroscopic methods characterize this compound?

Answer:

Key techniques include:

- NMR :

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (B–OH vibrations) .

- X-ray Crystallography : Resolve steric effects from the morpholine group and confirm planarity of the boronic acid .

Advanced: How to address low yields in cross-coupling reactions involving this boronic acid?

Answer:

Low yields often arise from steric hindrance from the morpholine group. Mitigation strategies:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic activity for sterically hindered substrates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

- Temperature Control : Perform reactions at 80–100°C to overcome activation barriers while avoiding boronic acid decomposition .

- Additives : Add K₂CO₃ or CsF to stabilize the boronate intermediate .

Basic: What are the solubility properties and optimal storage conditions?

Answer:

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol. Test solubility incrementally due to the morpholine group’s hydrophilicity .

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to limit light exposure, as boronic acids are prone to photodegradation .

Advanced: How does the morpholine-4-carbonyl group influence electronic and steric properties?

Answer:

- Electronic Effects : The morpholine carbonyl is electron-withdrawing, reducing electron density on the phenyl ring (confirmed via DFT calculations). This activates the boronic acid for electrophilic substitution but may deactivate it in nucleophilic couplings .

- Steric Effects : The morpholine group introduces steric bulk, potentially slowing transmetalation in Suzuki reactions. Computational modeling (e.g., B3LYP/6-31G*) can quantify steric parameters like Tolman’s cone angle .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes .

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid ingestion and prolonged exposure .

Advanced: How to resolve contradictions in reported reactivity of substituted phenylboronic acids?

Answer:

- Data Analysis : Compare substituent effects using Hammett plots or computational methods (e.g., NBO analysis). For example, electron-withdrawing groups (e.g., –Cl) reduce boronic acid reactivity in Suzuki couplings, while electron-donating groups enhance it .

- Experimental Validation : Replicate reactions under standardized conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃ in THF/H₂O) to isolate substituent effects .

Basic: What analytical techniques confirm boronic acid purity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.